molecular formula C18H17N3O4 B2988178 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide CAS No. 1798042-02-0

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide

Cat. No. B2988178
CAS RN: 1798042-02-0
M. Wt: 339.351
InChI Key: BZNDEXBIAJKDJT-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Structural Insights and Polymorphism

Research on similar chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has revealed detailed insights into their crystal structure and polymorphism. These compounds exhibit anti-rotamer conformations around the C-N bond, with variations in the orientation of the amide O atom relative to the pyran ring O atom. Such structural details can be critical in understanding the reactivity and potential binding mechanisms of these compounds in biological systems (Reis et al., 2013).

Metal Complex Formation

Chromene derivatives have been utilized to synthesize novel metal complexes with copper(II), cobalt(II), and nickel(II), showcasing their ability to act as organic ligands. The crystal structure of these complexes reveals the coordination patterns and geometries, which are valuable for designing metal-based drugs or catalytic systems (Myannik et al., 2018).

Catalytic Applications and Synthesis

Chromene derivatives have also been demonstrated to participate in eco-friendly synthesis processes. For example, a metal-free C-C/C-O bond formation method for synthesizing pyrano[3,2-c]chromene derivatives has been developed, offering advantages such as operational simplicity and environmental friendliness. These methodologies underscore the utility of chromene derivatives in green chemistry and synthetic organic chemistry (Jadhav et al., 2018).

Antimicrobial Activity

Further, certain chromene compounds have been explored for their microbial activity, providing a potential avenue for the development of new antimicrobial agents. Synthesis strategies leveraging microwave irradiation have yielded chromene derivatives with promising activity against bacteria such as B. subtilis, S. aureus, and E. coli (Mostafa et al., 2013).

Advanced Materials and Optical Properties

Chromene derivatives are also investigated for their potential in creating advanced materials, such as in the synthesis of novel, heterocyclic, coumarin-based pyrano-chromene derivatives. These compounds have been studied for their electronic, structural, and non-linear optical (NLO) properties, indicating their applicability in materials science for developing new photonic and electronic devices (Arif et al., 2022).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(15-9-12-3-1-2-4-16(12)25-18(15)23)20-13-10-19-21(11-13)14-5-7-24-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNDEXBIAJKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide

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